Mesityl oxide

描述

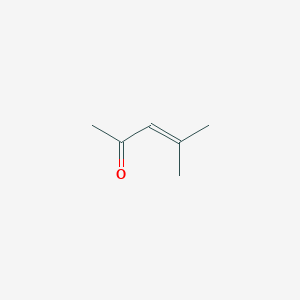

Structure

3D Structure

属性

IUPAC Name |

4-methylpent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJXDKTYKFBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O, Array | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029170 | |

| Record name | 4-Methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor. | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3% | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86 | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, colorless to light-yellow liquid | |

CAS No. |

141-79-7 | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesityl oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESITYL OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Penten-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYL OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LAC84669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 3-Penten-2-one, 4-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SB401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Mesityl Oxide from Acetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of mesityl oxide from acetone (B3395972), a critical chemical transformation in organic synthesis. The document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems through quantitative data, and offers detailed experimental protocols. Furthermore, it outlines methods for product purification and analysis, equipping researchers with the essential knowledge for the successful synthesis and characterization of this compound.

Core Reaction Mechanisms

The synthesis of this compound from acetone is a classic example of an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. The process occurs in two main stages: the initial aldol addition of two acetone molecules to form diacetone alcohol, followed by the dehydration of this intermediate to yield this compound. This transformation can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Mechanism

The base-catalyzed mechanism initiates with the deprotonation of an α-hydrogen from an acetone molecule by a base, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second acetone molecule to form an alkoxide intermediate. Protonation of the alkoxide by a protic solvent (e.g., water) yields diacetone alcohol. Subsequent heating in the presence of a base leads to the dehydration of diacetone alcohol, typically via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, to produce this compound.

Caption: Base-catalyzed synthesis of this compound from acetone.

Acid-Catalyzed Mechanism

In the presence of an acid, the carbonyl oxygen of an acetone molecule is protonated, enhancing its electrophilicity. A second acetone molecule, acting as a nucleophile in its enol form, then attacks the protonated carbonyl carbon. The enol form is generated through an acid-catalyzed tautomerization. The subsequent loss of a proton from the intermediate yields diacetone alcohol. The dehydration of diacetone alcohol under acidic conditions proceeds via an E1 or E2 mechanism. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a carbocation intermediate (E1) or in a concerted step (E2), followed by deprotonation to give this compound.

Caption: Acid-catalyzed synthesis of this compound from acetone.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various studies, allowing for a direct comparison of different catalytic systems.

| Catalyst | Catalyst Type | Temperature (°C) | Pressure (bar) | Acetone Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Iodine | Homogeneous Acid | Distillation | Atmospheric | - | - | ~65 | [1] |

| Amberlyst A-35 | Solid Acid (Ion-Exchange Resin) | 90 | 25 | ~15 | High | - | [2] |

| Amberlyst A26OH | Solid Base (Ion-Exchange Resin) | 90 | 25 | ~15 | 0.90-11.0 | - | [2] |

| Purolite CT196 | Solid Base (Ion-Exchange Resin) | 90 | 25 | ~15 | Low | - | [2] |

| γ-Al₂O₃ supported CaO | Solid Base | 110-140 | 10-12 | High | >99 | >99 | [3] |

| Molecular Sieves (5A) | Heterogeneous | 30-80 | - | - | - | - | [4] |

| β-zeolite | Solid Acid | 200-400 | - | 67.2-98.1 | - | - | [5] |

| Al-MCM-41 | Solid Acid | 200-400 | - | 55.0-80.8 | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Dehydration of Diacetone Alcohol using Iodine Catalyst[1]

This procedure focuses on the dehydration of pre-synthesized crude diacetone alcohol.

-

Apparatus: A 1-liter round-bottomed flask fitted with a fractionating column (e.g., Glinsky) and a condenser for distillation.

-

Reagents:

-

Crude diacetone alcohol: ~1100 g (approx. 9.5 moles)

-

Iodine: 0.1 g

-

-

Procedure:

-

Place the crude diacetone alcohol and iodine in the round-bottomed flask.

-

Heat the mixture gently to initiate distillation.

-

Collect the distillate in three fractions:

-

Fraction I: 56–80 °C (mainly acetone with some this compound and water)

-

Fraction II: 80–126 °C (a mixture of water and crude this compound)

-

Fraction III: 126–131 °C (pure this compound)

-

-

Separate the aqueous layer from Fraction II. Dry the crude this compound layer with anhydrous calcium chloride.

-

Redistill the dried crude this compound from Fraction II, collecting the fraction boiling between 126-130 °C.

-

Combine the purified this compound from both distillations.

-

-

Yield: Approximately 650 g (65% of the theoretical amount based on the total acetone used to prepare the diacetone alcohol).

Protocol 2: Synthesis using Ion-Exchange Resins in a Batch Reactor[2]

This protocol describes a one-pot synthesis of this compound from acetone using solid acid or base catalysts.

-

Apparatus: A stainless steel jacketed batch reactor equipped with a stirrer, baffles, and a connection to a GC/MS for analysis.

-

Reagents:

-

Acetone: 200 mL

-

Acidic or Basic Ion-Exchange Resin (e.g., Amberlyst A-35, Amberlyst A26OH): 1 g (pre-dried)

-

-

Procedure:

-

Charge the reactor with acetone and the ion-exchange resin.

-

Pressurize the reactor (e.g., to 25 bar).

-

Heat the reactor to the desired temperature (e.g., 90 °C) while stirring (e.g., 750 rpm).

-

Maintain the reaction conditions for a set period (e.g., 7 hours).

-

Monitor the reaction progress by taking samples for GC/MS analysis.

-

After the reaction, cool the reactor, depressurize, and separate the catalyst by filtration.

-

The liquid product can be further purified by distillation.

-

Protocol 3: One-Step Synthesis using a Fixed-Bed Reactor[3]

This protocol outlines a continuous process for this compound synthesis.

-

Apparatus: A fixed-bed reactor system with a molecular sieve adsorption tank for in-situ water removal, followed by a rectification separation system.

-

Catalyst: γ-Al₂O₃ supported CaO.

-

Procedure:

-

Pack the fixed-bed reactor with the solid catalyst.

-

Feed acetone into the reactor at a controlled volume space velocity (0.8-1.2 h⁻¹).

-

Maintain the reactor at the desired temperature (110-140 °C) and pressure (1.0-1.2 MPa).

-

Pass the reactor effluent through a molecular sieve adsorption tank to remove the water produced during the reaction.

-

The dehydrated organic phase is then fed into a rectification column.

-

Unreacted acetone is recovered from the top of the column and recycled back to the reactor.

-

High-purity this compound (>99%) is collected from the bottom of the column.

-

Experimental Workflow and Purification

A typical experimental workflow for the synthesis and purification of this compound involves the reaction, separation of the catalyst, and purification of the product.

References

physical and chemical properties of mesityl oxide

An In-depth Technical Guide to Mesityl Oxide

Introduction

This compound (IUPAC name: 4-methylpent-3-en-2-one) is an organic compound classified as an α,β-unsaturated ketone.[1] It is a colorless to pale yellow, oily liquid known for its characteristic pungent, honey-like odor.[1][2] This compound serves as a crucial intermediate in organic synthesis and as a versatile solvent in various industrial applications.[1][3] Its utility extends to the production of paints, lacquers, and resins, as well as in the synthesis of pharmaceuticals and pesticides.[1][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is structurally an α,β-unsaturated ketone with the chemical formula C₆H₁₀O.[5] The presence of both a ketone functional group and a carbon-carbon double bond in conjugation dictates its chemical reactivity.

| Identifier | Value |

| IUPAC Name | 4-Methylpent-3-en-2-one[6] |

| Synonyms | Isobutenyl methyl ketone, Isopropylidene acetone (B3395972), Methyl isobutenyl ketone[7] |

| CAS Number | 141-79-7[7] |

| Molecular Formula | C₆H₁₀O[5] |

| Molecular Weight | 98.14 g/mol [7] |

| SMILES | CC(C)=CC(C)=O[7] |

| InChI Key | SHOJXDKTYKFBRD-UHFFFAOYSA-N[5] |

Physical Properties

This compound is a volatile liquid under standard conditions.[5] It is miscible with most organic solvents but has limited solubility in water.[1][8]

| Property | Value |

| Appearance | Colorless to pale yellow, oily liquid[1][5] |

| Odor | Pungent, honey-like, or peppermint-like[1][2][7] |

| Density | 0.858 g/cm³ at 20°C[5] |

| Melting Point | -53 °C (-63 °F; 220 K)[5] |

| Boiling Point | 129.5 °C (265.1 °F; 402.6 K)[5] |

| Flash Point | 28 °C to 31 °C (87 °F)[1][3] |

| Solubility in Water | ~3 g/100 mL (3%) at 20°C[5] |

| Solubility in Organic Solvents | Miscible with most organic solvents like ethanol (B145695) and ether[1][8] |

| Refractive Index (n_D²⁰) | 1.442[5] |

| Vapor Pressure | 9 mmHg at 20°C[5] |

| Explosive Limits | 1.4–7.2% by volume in air[9] |

Chemical Properties and Reactivity

As an α,β-unsaturated ketone, this compound's reactivity is characterized by its conjugated system. It participates in reactions typical of both ketones and alkenes, often influenced by the electronic interplay between the two functional groups.

It is flammable and can form explosive peroxides upon exposure to air, necessitating careful handling and storage.[1] It may also react violently with strong oxidizing agents, acids, and certain amines.[10]

A primary industrial application of this compound is its selective hydrogenation to produce methyl isobutyl ketone (MIBK), a widely used solvent.[1]

Synthesis Pathway

This compound is commercially produced from acetone via an aldol (B89426) condensation reaction. Acetone first undergoes a base- or acid-catalyzed self-condensation to form diacetone alcohol. Subsequent dehydration of this intermediate yields this compound.[7]

Caption: Synthesis of this compound from acetone via diacetone alcohol.

Experimental Protocols

A. Synthesis of this compound via Dehydration of Diacetone Alcohol

This protocol is based on the dehydration of crude diacetone alcohol using a catalytic amount of iodine, as described in Organic Syntheses.[11]

Materials and Equipment:

-

Crude diacetone alcohol (approx. 9.5 moles)

-

Iodine (0.1 g)

-

1-liter round-bottomed flask

-

Glinsky fractionating column

-

Water-cooled condenser

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous calcium chloride

Methodology:

-

A 1-liter round-bottomed flask is charged with approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine.[11]

-

The flask is fitted with a Glinsky fractionating column and a condenser set for distillation.[11]

-

The mixture is heated gently with a small flame to begin distillation. The distillation should proceed at a slow, steady rate without interruption.[11]

-

Three fractions are collected:

-

Fraction I (56–80°C): Primarily acetone with some water and this compound.

-

Fraction II (80–126°C): A two-layer mixture of crude this compound and water.

-

Fraction III (126–131°C): Pure this compound.[11]

-

-

The aqueous layer from Fraction II is separated using a separatory funnel. The organic layer (crude this compound) is dried with anhydrous calcium chloride.[11]

-

The dried crude this compound is then purified by fractional distillation, collecting the fraction that distills between 126°C and 130°C. This is combined with Fraction III from the initial distillation.[11]

B. Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from acetone.

Caption: General experimental workflow for this compound synthesis and purification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Key Features |

| FT-IR (Liquid Film) | C=O stretch (conjugated): ~1690 cm⁻¹; C=C stretch (conjugated): ~1620 cm⁻¹; C-H stretches (sp² and sp³): ~2900-3100 cm⁻¹[12] |

| ¹H NMR (CDCl₃) | δ ~6.1 ppm (1H, s, vinyl H); δ ~2.1 ppm (3H, s, acetyl CH₃); δ ~1.9 ppm (6H, s, gem-dimethyl CH₃)[8][12] |

| ¹³C NMR (CDCl₃) | δ ~198 ppm (C=O); δ ~155 ppm (C=C); δ ~124 ppm (C=C-H); δ ~31 ppm (acetyl CH₃); δ ~27 ppm, ~20 ppm (gem-dimethyl CH₃)[8] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 98. Key fragments: m/z = 83 ([M-CH₃]⁺), 55, 43 ([CH₃CO]⁺)[8] |

Safety and Handling

This compound is a flammable and moderately toxic substance that requires careful handling.[10]

-

Hazards:

-

Flammability: It is a flammable liquid with a low flash point. Vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin. It is irritating to the eyes, skin, and respiratory tract.[1] High concentrations can cause central nervous system effects, including dizziness and drowsiness.[1]

-

Peroxide Formation: Can form explosive peroxides upon prolonged exposure to air.[1] Check for peroxides before distillation.

-

Reactivity: Reacts violently with strong oxidants and acids.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, safety glasses or a face shield, and a lab coat.

-

Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.

-

-

Storage:

-

Store in a cool, dry, well-ventilated place in tightly sealed containers.

-

Store away from sources of ignition and incompatible materials like strong oxidizing agents.

-

Applications

This compound's unique properties make it valuable in several fields:

-

Chemical Intermediate: It is a primary precursor in the synthesis of methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC).[1][3] It is also used to synthesize other chemicals, including pharmaceuticals and pesticides.[1]

-

Solvent: It is an effective solvent for nitrocellulose, vinyl resins, gums, paints, and lacquers.[1][9]

-

Other Uses: It finds application in paint removers, ore flotation, and as an insect repellent.[2][10]

References

- 1. This compound(141-79-7) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(141-79-7) MS [m.chemicalbook.com]

- 6. This compound(141-79-7) IR Spectrum [m.chemicalbook.com]

- 7. This compound | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | 141-79-7 [chemicalbook.com]

- 10. This compound(141-79-7) 13C NMR spectrum [chemicalbook.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. ez.restek.com [ez.restek.com]

Spectroscopic Analysis of Mesityl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for mesityl oxide (4-methyl-3-penten-2-one), a key organic compound with applications as a solvent and intermediate in various chemical syntheses. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its chemical structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 6.09 | Singlet | 1H | =C-H |

| 2.16 | Singlet | 3H | -C(=O)-CH ₃ |

| 2.14 | Singlet | 3H | =C(CH ₃)₂ |

| 1.89 | Singlet | 3H | =C(CH ₃)₂ |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0 ppm. Data sourced from multiple spectra.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 198.1 | Carbonyl | C =O |

| 154.83 | Alkene | =C (CH₃)₂ |

| 124.30 | Alkene | =C H- |

| 31.58 | Methyl | -C(=O)-C H₃ |

| 27.55 | Methyl | =C(C H₃)₂ |

| 20.6 | Methyl | =C(C H₃)₂ |

Solvent: CDCl₃. Data sourced from multiple spectra.[3][4][5][6][7]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2976, 2939, 2915 | Strong | C-H (sp³) stretching |

| 1690 | Strong | C=O (α,β-unsaturated ketone) stretching |

| 1620 | Strong | C=C stretching |

Sample preparation: Liquid film.[2][8]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 98 | 41 | [M]⁺ (Molecular Ion) |

| 83 | 95 | [M - CH₃]⁺ |

| 55 | 100 | [M - C₃H₅O]⁺ or [C₄H₇]⁺ |

| 43 | 47 | [CH₃CO]⁺ |

Ionization method: Electron Impact (EI).[3][9][10][11][12]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[13][14] The choice of solvent can slightly influence chemical shifts.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[13][15]

2.1.2. Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.[15]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically adequate.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.[15]

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.[15]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[15] For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[15][16]

-

-

Data Processing:

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

As this compound is a liquid at room temperature, the simplest method for obtaining its IR spectrum is as a neat (undiluted) liquid film.[17][18][19]

-

Salt Plates: Use two clean, dry salt plates (e.g., NaCl or KBr).[18][20]

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate.[17][18][21]

-

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[17][18][20]

2.2.2. Data Acquisition

-

Background Spectrum: First, run a background spectrum with no sample in the beam path. This is to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.[17][19]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction

-

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). For direct injection, prepare a dilute solution (e.g., 1 mg/mL) and then further dilute to approximately 10-100 µg/mL.[22]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph for separation from any impurities, or through direct infusion.[23]

2.3.2. Data Acquisition (Electron Impact Ionization)

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[23][24] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals.[23]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[23][24]

-

Detection: A detector measures the abundance of each ion at a specific m/z value.[23][24]

-

Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure and spectroscopic correlations of this compound and a general workflow for its analysis.

Caption: Structure of this compound with key NMR, IR, and MS correlations.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. This compound(141-79-7) 1H NMR spectrum [chemicalbook.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. This compound | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(141-79-7) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(141-79-7) IR Spectrum [chemicalbook.com]

- 9. This compound(141-79-7) MS spectrum [chemicalbook.com]

- 10. massbank.eu [massbank.eu]

- 11. ez.restek.com [ez.restek.com]

- 12. Trace-level analysis of this compound in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. sc.edu [sc.edu]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ursinus.edu [ursinus.edu]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

Mesityl Oxide: A Comprehensive Technical Guide for Researchers

CAS Number: 141-79-7 Molecular Formula: C₆H₁₀O

This technical guide provides an in-depth overview of mesityl oxide, an α,β-unsaturated ketone of significant interest in organic synthesis and as a subject of study in toxicology and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and explores its biological activities and toxicological profile.

Chemical and Physical Properties

This compound is a colorless to light-yellow oily liquid with a characteristic honey-like or peppermint-like odor.[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 98.14 g/mol | [3][4][5][6] |

| Boiling Point | 129-130 °C | [1][2][3] |

| Melting Point | -59 °C | [7] |

| Density | 0.858 g/mL at 25 °C | [3] |

| Flash Point | 28-31 °C (closed cup) | [7] |

| Solubility in Water | Approx. 3 g/100 mL at 20 °C | [2] |

| Refractive Index | 1.442 at 20 °C | [5] |

Experimental Protocols

Synthesis of this compound from Acetone (B3395972)

This compound is commonly synthesized from acetone via an aldol (B89426) condensation to form diacetone alcohol, followed by dehydration.[5]

Method 1: Acid-Catalyzed Condensation and Dehydration

This protocol describes a one-pot synthesis where acetone is saturated with hydrogen chloride, which acts as both a condensing agent and a dehydrating agent.

-

Materials:

-

Acetone (dried over calcium chloride)

-

Hydrogen chloride gas

-

Crushed ice

-

Concentrated sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

Dry 250 mL of acetone by letting it stand overnight with anhydrous calcium chloride, followed by distillation.

-

Place the dried acetone in a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube, and cool it in a freezing mixture.

-

Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.

-

Allow the reaction mixture to stand in an ice bath for 24 hours, and then at room temperature for an additional 48 hours.

-

Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.

-

Separate the upper organic layer and wash it with a concentrated sodium hydroxide solution until it becomes faintly yellow.

-

Purify the crude this compound by steam distillation, adding a small amount of strong sodium hydroxide solution to neutralize any residual acid.

-

Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and fractionally distill it. Collect the fraction boiling between 129-131 °C.

-

Purification of this compound

For applications requiring high purity, this compound can be purified by fractional distillation.

-

Procedure:

-

The crude this compound is subjected to fractional distillation using a well-insulated column.

-

Collect the fraction that distills at a constant temperature of 129-130 °C at atmospheric pressure.

-

For very high purity, a second fractional distillation under reduced pressure can be performed.

-

Chemical Reactions and Biological Activity

This compound's reactivity is dominated by its α,β-unsaturated ketone functional group, making it susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon.

Key Chemical Reactions

-

Hydrogenation: this compound can be selectively hydrogenated to produce methyl isobutyl ketone (MIBK), a widely used industrial solvent.[6] Further hydrogenation yields 4-methyl-2-pentanol.

-

Epoxidation: The double bond of this compound can be epoxidized using reagents like peroxyacetic acid.

-

Condensation Reactions: It serves as a key intermediate in the synthesis of various compounds, including isophorone (B1672270) and phorone, through further condensation reactions with acetone.[5]

Biological Activity and Toxicological Profile

The biological activity and toxicity of this compound are primarily attributed to its electrophilic nature, which allows it to react with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH).[3]

This reaction, a Michael addition, leads to the formation of covalent adducts. The depletion of cellular glutathione can disrupt the redox balance of the cell, leading to oxidative stress and cellular damage. This mechanism is a key consideration in its toxicology and for any potential therapeutic application.

Toxicological Summary:

| Endpoint | Value | Species | Reference |

| LD₅₀ (oral) | 1120 mg/kg | Rat | [8] |

| LC₅₀ (inhalation) | 2500 ppm | Rat | [3] |

Visualizations

Synthesis Pathway of this compound from Acetone

The following diagram illustrates the two-step synthesis of this compound from acetone, proceeding through the intermediate diacetone alcohol.

Detoxification of this compound via Glutathione Conjugation

This diagram illustrates the Michael addition of glutathione (GSH) to this compound, a key pathway in its detoxification. The electrophilic β-carbon of this compound is attacked by the nucleophilic thiol group of GSH.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. This compound: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 141-79-7 [smolecule.com]

- 7. ICSC 0814 - this compound [inchem.org]

- 8. This compound, 141-79-7 [thegoodscentscompany.com]

The Synthesis of Mesityl Oxide: A Technical Guide for Scientific Professionals